![molecular formula C24H20FNO3S B2889884 6-fluoro-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one CAS No. 902484-69-9](/img/structure/B2889884.png)
6-fluoro-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one
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Description
6-fluoro-1-(3-methylbenzyl)-3-tosylquinolin-4(1H)-one, also known as FMQ, is a synthetic compound that has gained interest in the scientific community due to its potential applications in medical research. FMQ belongs to the class of quinoline derivatives and is known to possess antitumor and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Applications in Fluorinated Heterocycles
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their unique properties. A study by Wu et al. (2017) detailed the synthesis of four types of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to compounds like 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. These compounds demonstrate significant synthetic potential due to their versatility and the availability of starting materials (Wu et al., 2017).
Chemosensors and Fluorescence Studies
Fluorine-containing compounds have also been studied for their potential as chemosensors. Hazra et al. (2018) synthesized two positional isomers to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. The study found that one of the isomers, 6-QMP, showed significant fluorescence intensity enhancement upon binding to these metal ions, highlighting its potential as a fluorescence chemosensor (Hazra et al., 2018).
Biomedical Imaging Applications
In biomedical imaging, fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. Tu et al. (2007) reported that compounds with moderate to high affinity for sigma-2 receptors and a moderate to low affinity for sigma-1 receptors showed high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, making them suitable for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).
properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-16-6-9-20(10-7-16)30(28,29)23-15-26(14-18-5-3-4-17(2)12-18)22-11-8-19(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOVKAUWUPBQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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